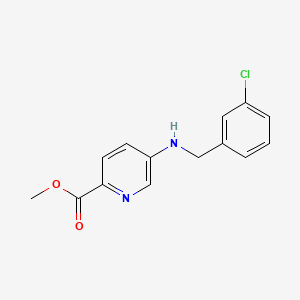
Methyl 5-((3-chlorobenzyl)amino)picolinate
Cat. No. B3278287
Key on ui cas rn:
67515-75-7
M. Wt: 276.72 g/mol
InChI Key: XOLKVNGTBRRHMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04273779
Procedure details


To the stirred mixture of 8 g of sodium borohydride and 350 ml of methanol, cooled to -2°, the solution of 20 g of 5-(m-chlorobenzylideneamino)-pyridine-2-carboxylic acid methyl ester in 60 ml of dimethylformamide sufficiently warm for dissolution is added all at once and the container of the latter is washed with 15 ml dimethylformamide and 20 ml methanol containing 0.5 g of sodium borohydride. The mixture warms to about 20°, is cooled to 0° for 40 minutes and stirred at 25° for 15 minutes. It is cooled again to 0° and 9 ml of 12 N hydrochloric acid, 2 ml of acetic acid and 200 ml of ice water are added in this order. The resulting solution is diluted with crushed ice to about 1,000 ml, extracted with ethyl acetate and diethyl ether, the extract dried and evaporated. The residue is first recrystallized from diethyl ether/hexane and then from ethyl acetate/diethyl ether, to yield the 5-(m-chlorobenzylamino)-pyridine-2-carboxylic acid methyl ester of the formula ##STR9## melting at 111°-113°.


Name
5-(m-chlorobenzylideneamino)-pyridine-2-carboxylic acid methyl ester
Quantity
20 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].CO.[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([N:15]=[CH:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)=[CH:11][N:10]=1)=[O:8]>CN(C)C=O>[CH3:5][O:6][C:7]([C:9]1[CH:14]=[CH:13][C:12]([NH:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[C:19]([Cl:23])[CH:18]=2)=[CH:11][N:10]=1)=[O:8] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Step Two
|
Name
|
5-(m-chlorobenzylideneamino)-pyridine-2-carboxylic acid methyl ester
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC=C(C=C1)N=CC1=CC(=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 25° for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to -2°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added all at once and the container of the latter
|
WASH
|
Type
|
WASH
|
|
Details
|
is washed with 15 ml dimethylformamide and 20 ml methanol containing 0.5 g of sodium borohydride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
warms to about 20°
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is cooled to 0° for 40 minutes
|
|
Duration
|
40 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
It is cooled again to 0°
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
9 ml of 12 N hydrochloric acid, 2 ml of acetic acid and 200 ml of ice water are added in this order
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solution is diluted with crushed ice to about 1,000 ml
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate and diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the extract dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is first recrystallized from diethyl ether/hexane
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=NC=C(C=C1)NCC1=CC(=CC=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
